Tantalum

Catalog No.
S560717
CAS No.
7440-25-7
M.F
Ta
M. Wt
180.9479 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tantalum

CAS Number

7440-25-7

Product Name

Tantalum

IUPAC Name

tantalum

Molecular Formula

Ta

Molecular Weight

180.9479 g/mol

InChI

InChI=1S/Ta

InChI Key

GUVRBAGPIYLISA-UHFFFAOYSA-N

SMILES

[Ta]

solubility

Insoluble (NIOSH, 2024)
Soluble in fused alkalies; insoluble in acids except hydrofluoric and fuming sulfuric acids
Insoluble in water.
Solubility in water: none
Insoluble

Synonyms

Tantalum, Tantalum 181, Tantalum-181

Canonical SMILES

[Ta]

The exact mass of the compound Tantalum is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)soluble in fused alkalies; insoluble in acids except hydrofluoric and fuming sulfuric acidsinsoluble in water.solubility in water: noneinsoluble. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Tantalum (CAS: 7440-25-7) is a highly ductile, highly corrosion-resistant refractory valve metal that serves as a critical material in advanced electronics, severe chemical processing, and biomedical engineering. Unlike many high-melting-point metals, tantalum maintains exceptional room-temperature plasticity, allowing it to be readily drawn into fine wires or deep-drawn into complex geometries without high-temperature tooling. Its primary industrial value stems from its ability to form a highly stable, extremely thin anodic oxide layer with superior dielectric properties, as well as its near-total immunity to chemical attack in hot, concentrated acids. For procurement professionals and materials engineers, tantalum is prioritized when failure rates must be near zero, specifically in high-reliability capacitors, extreme-environment heat exchangers, and modulus-matched orthopedic implants [1].

Generic substitution of tantalum with cheaper, in-class refractory or valve metals routinely fails due to strict application-critical performance thresholds. While niobium is a closely related sister metal often proposed as a lower-cost capacitor substitute, it suffers from significantly higher DC leakage currents and lower breakdown voltages, rendering it unsuitable for high-voltage or high-reliability aerospace electronics [1]. Similarly, substituting tantalum with tungsten for high-temperature structural applications introduces severe room-temperature brittleness, drastically increasing machining costs and preventing cold-forming [2]. In chemical processing, replacing tantalum with titanium or Hastelloy in hot concentrated sulfuric acid environments leads to rapid, catastrophic corrosion, proving that tantalum's unique passivation behavior cannot be safely replicated by mainstream industrial alloys [3].

Superior Dielectric Stability and Leakage Control in Capacitors

Tantalum and niobium are both valve metals used in electrolytic capacitors, but their electrical stabilities differ drastically. While niobium pentoxide offers a higher dielectric constant, it is prone to forming sub-oxides (NbO, NbO2) that increase conductivity. Consequently, niobium capacitors exhibit DC leakage currents 2 to 5 times higher than equivalent tantalum capacitors and are generally restricted to operating voltages below 8V. Tantalum maintains stable, low-leakage performance at much higher voltages and temperatures (up to 125°C), making it the required choice for high-reliability applications[1].

Evidence DimensionDC Leakage Current (DCL) and Voltage Limits
Target Compound DataTantalum: Low DCL, stable at higher voltages and up to 125°C
Comparator Or BaselineNiobium: 2-5x higher DCL, limited to < 8V operating voltage
Quantified Difference200-500% increase in leakage current when substituting Ta with Nb
ConditionsSolid electrolytic capacitor anodes under standard operating loads

Dictates procurement for aerospace, medical, and automotive electronics where battery drain and high-voltage stability are non-negotiable.

Room-Temperature Processability via Low Ductile-to-Brittle Transition

Refractory metals are notoriously difficult to machine, but tantalum is a major exception due to its crystallographic behavior. The ductile-to-brittle transition temperature (DBTT) of high-purity tantalum is exceptionally low, ranging from -145 °C to -200 °C. In stark contrast, tungsten—another common refractory metal—has a DBTT between 150 °C and 300 °C. This means tungsten is brittle at room temperature and requires expensive high-temperature tooling to form, whereas tantalum can be easily cold-worked, bent, stamped, and deep-drawn at ambient temperatures without fracturing [1].

Evidence DimensionDuctile-to-Brittle Transition Temperature (DBTT)
Target Compound DataTantalum: -145 °C to -200 °C
Comparator Or BaselineTungsten: 150 °C to 300 °C
Quantified Difference>300 °C difference in DBTT, shifting the material from brittle to highly ductile at room temperature
ConditionsChipless forming, drawing, and stamping at ambient room temperature

Allows buyers to procure Tantalum for complex geometries (wires, foils, deep-drawn parts) without the prohibitive high-temperature tooling costs required for Tungsten.

Zero-Degradation Performance in Hot Concentrated Sulfuric Acid

In severe chemical processing environments, material survival dictates procurement. When exposed to hot concentrated sulfuric acid (175 °C), tantalum exhibits near-total immunity, with a recorded corrosion rate of just 0.0004 mm/year. Common corrosion-resistant alternatives, such as titanium and Hastelloy C276, suffer rapid and catastrophic material loss in sulfuric acid at temperatures below 100 °C. Even at 200 °C, tantalum's corrosion rate remains an exceptionally low 0.006 mm/year, ensuring decades of equipment lifespan where other metals fail rapidly [1].

Evidence DimensionMaterial Corrosion Rate
Target Compound DataTantalum: 0.0004 mm/year at 175 °C
Comparator Or BaselineTitanium / Hastelloy C276: Rapid catastrophic corrosion at < 100 °C
Quantified DifferenceOrders of magnitude lower corrosion rate; Ta survives >150°C where Ti fails completely
ConditionsImmersion in concentrated sulfuric acid at 175 °C

Justifies the high initial capital expenditure of Tantalum in chemical processing equipment by preventing catastrophic failure and costly plant downtime.

Osteointegration via Modulus Matching in Porous Architectures

For orthopedic load-bearing implants, matching the elastic modulus of human bone (3–30 GPa) is critical to prevent stress shielding and subsequent bone resorption. Solid Ti-6Al-4V, the industry standard, has an elastic modulus of approximately 110 GPa. Additively manufactured or vapor-deposited porous tantalum (trabecular metal) achieves an elastic modulus of 2.1 to 3.2 GPa, closely matching cancellous bone. Furthermore, in vivo studies demonstrate that porous tantalum supports significantly higher bone-implant contact (BIC) and up to six times higher living osteoblast cell density compared to equivalent titanium structures [1].

Evidence DimensionElastic Modulus and Cellular Density
Target Compound DataPorous Tantalum: 2.1 - 3.2 GPa; up to 6x higher living cell density
Comparator Or BaselineSolid Ti-6Al-4V: ~110 GPa
Quantified Difference~97% reduction in elastic modulus, eliminating the stress-shielding gap, alongside a 600% increase in osteoblast density
ConditionsLoad-bearing orthopedic implants / in vivo bone-implant contact assays

Drives the selection of tantalum for advanced joint replacements and spinal fusion devices where long-term implant fixation and bone ingrowth are mandatory.

High-Reliability Solid Electrolytic Capacitors

Due to its superior dielectric stability and low DC leakage current compared to niobium, tantalum is the mandatory choice for manufacturing compact, high-capacitance components used in mission-critical aerospace, military, and implantable medical electronics where voltage derating and battery drain must be minimized [1].

Deep-Drawn High-Temperature Components

Because its ductile-to-brittle transition temperature is well below room temperature, tantalum is highly processable. It is the preferred refractory metal for cold-stamping and deep-drawing complex geometries, such as vacuum furnace crucibles and sputtering targets, avoiding the brittle fracture risks associated with tungsten [2].

Severe Chemical Processing Equipment

Tantalum's near-zero corrosion rate in hot concentrated sulfuric and hydrochloric acids makes it the premier material for fabricating heat exchangers, reaction vessels, and piping systems. It is procured when titanium or Hastelloy would suffer rapid catastrophic failure, ensuring zero-downtime chemical manufacturing [3].

Trabecular Orthopedic Implants

Utilized in spinal fusion cages, hip arthroplasty, and bone grafting, porous tantalum is selected over standard Ti-6Al-4V because its low elastic modulus prevents stress shielding, while its highly biocompatible surface maximizes osteoblast proliferation and rapid bone ingrowth [4].

Physical Description

Tantalum dust is a black odorless powder. mp: 2996 °C, bp: approx. 5250 °C. Density: 16.65 g/cm3. Insoluble in water. Tantalum oxide dust is a white, microcrystalline powder mp: 1800 °C. Density: 7.6 g/cm3. Insoluble in water. The mixture is listed as a toxic inhalation hazard by OSHA.
Dry Powder, Other Solid
Grey or black odorless powder; [Alfa Aesar MSDS]
BLACK SOLID IN VARIOUS FORMS.
Steel-blue to gray solid or black, odorless powder.
Metal: Steel-blue to gray solid or black, odorless powder.

Color/Form

Silvery gray metal, body-centered cubic crystal structure
CUBIC OR POWDER
Gray, very hard, malleable, ductile metal
Black powder; steel-blue-colored metal when unpolished, nearly platinum white when polished
Metal: Steel-blue to gray solid or black powder.

Exact Mass

180.94800 g/mol

Monoisotopic Mass

180.94800 g/mol

Boiling Point

9797 °F at 760 mmHg (NIOSH, 2024)
5429 °C
5425 °C
9797 °F

Flash Point

>250 °C

Heavy Atom Count

1

Density

16.65 (metal), 14.40 (powder) (NIOSH, 2024) - Denser than water; will sink
14.491 g/cu cm (powder); 16.6 g/cu cm (worked metal)
14.5 g/cm³
16.65 (metal) 14.40 (powder)

Odor

Odorless

Melting Point

5425 °F (NIOSH, 2024)
2996 °C
5425 °F

UNII

6424HBN274

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

... In sheet form, is used in surgical repair of bones, muscles, & nerve tissues. Muscle tissue will attach itself to tantalum as though it were bone.
Due to its density, tantalum is used medically as a radiographic marker in polymeric and carbon devices. Fabricated Tantalumis malleable and has been used for many years for repair of cranial defects.
The biocompatibility of two types of radiopaque tantalum markers was evaluated histologically. Reactions to pin markers (99.9% purity) and spherical markers (95.2% purity) were investigated after 3-6 wks in rabbits and 5-48 wks in children with abnormal growth. Both marker types were firmly attached to bone trabeculae; this was most pronounced in rabbit bone, and no adverse macroscopic reactions were observed. Microscopically, no reactions or only slight fibrosis of bone tissue were detected, while soft tissues only demonstrated a minor inflammatory reaction. ... The bioinertness of tantalum was reconfirmed as was its suitability for use as skeletal and soft tissue radiographic markers.
This study determined the soft tissue attachment strength and extent of ingrowth to a porous tantalum biomaterial. Eight dorsal subcutaneous implants (in two dogs) were evaluated at 4, 8, and 16 weeks. Upon retrieval, all implants were surrounded completely by adherent soft tissue. Implants were harvested with a tissue flap on the cutaneous aspect and peel tested in a servo-hydraulic tensile test machine at a rate of 5 mm/min. Following testing, implants were dehydrated in a solution of basic fuschin, defatted, embedded in methylmethacrylate, and processed for thin-section histology. At 4, 8, and 16 weeks, the attachment strength to porous tantalum was 61, 71, and 89 g/mm respectively. Histologic analysis showed complete tissue ingrowth throughout the porous tantalum implant. Blood vessels were visible at the interface of and within the porous tantalum material. Tissue maturity and vascularity increased with time. The tissue attachment strength to porous tantalum was three- to six-fold greater than was reported in a similar study with porous beads. This study demonstrated that porous tantalum permits rapid ingrowth of vascularized soft tissue, and attains soft tissue attachment strengths greater than with porous beads.
For more Therapeutic Uses (Complete) data for TANTALUM (6 total), please visit the HSDB record page.

Mechanism of Action

The purpose of the present study is to clarify the reason why the NaOH and heat treatments accelerate the apatite formation on tantalum metal. X-ray photoelectron spectroscopy was used to analyze changes in surface structure of the tantalum metal at an initial stage after immersion in SBF. Untreated tantalum metal had tantalum oxide passive layer on its surface, while amorphous sodium tantalate was formed on the surface of the tantalum metal by the NaOH and heat treatments. After soaking in SBF, the untreated tantalum metal sluggishly formed small amount of Ta-OH groups by a hydration of the tantalum oxide passive layer on its surface. In contrast, the treated tantalum metal rapidly formed Ta-OH groups by exchange of Na+ ion in the amorphous sodium tantalate on its surface with H3O+ ion in /simulated body fluid/. Both the formed Ta-OH groups combined with Ca2+ ion to form a kind of calcium tantalate, and then with phosphate ion, followed by combination with large amount of Ca2+ ions and phosphate ions to build up apatite layer. The formation rate of Ta-OH groups on the treated tantalum metal predominates the following process including adsorption of Ca2+ ion and phosphate ion on the surface. It is concluded that the acceleration of the apatite nucleation on the tantalum metal in SBF by the NaOH and heat treatments was attributed to the fast formation of Ta-OH group, followed by combination of the Ta-OH groups with Ca2+ and phosphate ions.

Vapor Pressure

0 mmHg (approx) (NIOSH, 2024)
1 kPa @ 3024 °C; 10 Pa @ 3324 °C; 100 Pa @ 3684 °C; 1 kPa @ 4122 °C; 10 k Pa @ 4666 °C; 100 kPa @ 5361 °C
0 mmHg (approx)

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

7440-25-7
13981-95-8

Absorption Distribution and Excretion

There are no reports of accumulation of Ta in tissues or existence of any homeostatic excretory mechanism for Ta.
... The clearance times of tantalum metal powder following its introduction into the respiratory tract /was examined/. The tantalum was inhaled or insufflated in female beagle dogs as a partly neutron-activated 182Ta powder with a specific activity of about 2 microcuries/g for inhalation studies; for insufflation, it was blended with tantalum powder with a specific activity of about 5 microcuries/g. Airborne concns approximated 1 g/cu m at an aerodynamic mass of 4 um. Exposures were usually <1 hr, and were nasal only. 182Ta retention measurements indicated a rapid, early tracheobronchial passage, later followed by a prolonged alveolar clearance phase. After inhalation there was, on avg, 7 times more tantalum in te alveolar phase, compared to the amount insufflated. This "alveolarization" leads to prolonged retention with a mena biologic removal half-life >2 yr. The dominant clearance minsoluble mucociliary transport, was slower than that of most other insolubel dusts and appeared independent of the presence of tantalum in the respiratory tract. Pulmonary clearance of tantalum dust following insufflation in dogs was dependent on particle size; a 1 um powder was removed form the alveolar regions with a clearance half-life of 2.1 yr and 5 or 10 um powders were removed with a half-time of 333 days. Rapid postinsufflation uptake by the pulmonary lymph nodes was observed with up to 12% of the initial alveolar burden present in the lymph nodes at 240 days and 6% present at 816 days.

Associated Chemicals

Tantalum ion (3+);22541-26-0

Wikipedia

Tantalum

Drug Warnings

... The need for careful preparation and execution of /radiopaque tantalum/ marker implantations is stressed, and particularly avoidance of the use of emery in sharpening of cannulae.

Biological Half Life

This "alveolarization" leads to prolonged retention with a mena biologic removal half-life >2 yr. The dominant clearance minsoluble mucociliary transport, was slower than that of most other insolubel dusts and appeared independent of the presence of tantalum in the respiratory tract. Pulmonary clearance of tantalum dust following insufflation in dogs was dependent on particle size; a 1 um powder was removed form the alveolar regions with a clearance half-life of 2.1 yr and 5 or 10 um powders were removed with a half-time of 333 days.

Use Classification

Hazard Classes and Categories -> Flammable - 2nd degree

Methods of Manufacturing

SEVERAL METHODS ARE COMMERCIALLY USED TO PRODUCE ELEMENT INCLUDING: ELECTROLYSIS OF MOLTEN POTASSIUM FLUOTANTALATE, REDUCTION OF POTASSIUM FLUOTANTALATE WITH SODIUM, OR REACTING TANTALUM CARBIDE WITH TANTALUM OXIDE.
From tantalum potassium fluoride by heating in an electric furnace, by sodium reduction or by fused salt electrolysis. The powdered metal is converted to a massive metal by sintering in a vacuum. Foot-long crystals can be grown by arc fusion.
Metallic tantalum products (powder, semifinished products, ingots) are produced almost exclusively by reduction of potassium heptafluorotantalate with sodium.

General Manufacturing Information

Computer and Electronic Product Manufacturing
Fabricated Metal Product Manufacturing
Tantalum: ACTIVE
Tantalum hydride (TaH): ACTIVE
All heating of tantalum must be done under vacuum, or in a noble gas atmosphere (argon or helium), since it reacts readily with oxygen and nitrogen at elevated temperatures.
Since the first report that tantalum could be used for electrolytic capacitors, the growth of this application has been such that it now accounts for the highest consumption of the metal.

Analytic Laboratory Methods

PAST SPECTROGRAPHIC METHODS...HAVE BEEN SUPPLANTED BY MORE SENSITIVE PHOTOMETRIC ANALYSIS & NEUTRON ACTIVATION ANALYSIS... THE ONE METHOD FOUND USEFUL IN US FOR DETERMINING TA IS SPARK SOURCE MASS SPECTROMETRY. /TANTALUM/
The classic method of analyzing for tantalum is by gravimetry after extraction as the fluoro complex on an ion-exchange resin. Low concentrations, i.e., in the ug/g region, are usually determined photometrically.
NIOSH Method: 0500, Issue 2; Analyte: airborne particulate material; Matrix: air; Procedure: gravimetric (filter weight); Estimated Level of Detection: 0.03 mg per sample. /Particulates not otherwise regulated, total/

Dates

Last modified: 08-15-2023

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